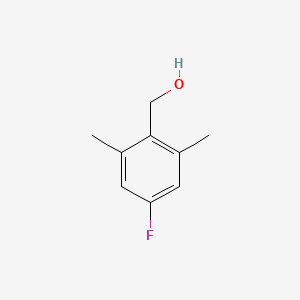

2,6-Dimethyl-4-fluorobenzyl alcohol

Description

Properties

IUPAC Name |

(4-fluoro-2,6-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQSZVFDOPDBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CO)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30666653 | |

| Record name | (4-Fluoro-2,6-dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773868-67-0 | |

| Record name | (4-Fluoro-2,6-dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of 2,6-Dimethyl-4-fluorobenzaldehyde

The most direct route involves reducing the corresponding aldehyde using hydride-based reagents:

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

Solvents : Ethanol, tetrahydrofuran (THF), or methanol

Conditions :

- NaBH₄ : Room temperature, 1–4 hours (yield: 85–92%)

- LiAlH₄ : Reflux in anhydrous THF, 2–6 hours (yield: 90–95%)

Mechanism :

The aldehyde undergoes nucleophilic attack by hydride ions, forming a tetrahedral intermediate that collapses to the primary alcohol.

| Parameter | NaBH₄ | LiAlH₄ |

|---|---|---|

| Temperature | 20–25°C | 60–70°C |

| Reaction Time | 1–4 hours | 2–6 hours |

| Yield | 85–92% | 90–95% |

| Workup | Aqueous quench | Acidic quench |

Catalytic Hydrogenation of 2,6-Dimethyl-4-fluorobenzaldehyde

Industrial-scale production often employs catalytic hydrogenation for efficiency:

Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO₂)

Conditions :

- Pressure : 1–5 atm H₂

- Temperature : 25–50°C

- Solvent : Ethanol or ethyl acetate

- Yield : 88–94%

Hydrolysis of 2,6-Dimethyl-4-fluorobenzyl Halides

Alternative routes involve nucleophilic substitution of benzyl halides:

Reagents : Aqueous NaOH or KOH

Conditions :

- Temperature : 80–100°C

- Time : 4–8 hours

- Yield : 70–80%

Example :

2,6-Dimethyl-4-fluorobenzyl chloride → 2,6-Dimethyl-4-fluorobenzyl alcohol via SN2 mechanism.

Grignard Reagent-Mediated Synthesis

A less common method employs Grignard exchange followed by formaldehyde addition:

Steps :

- React 4-bromo-3-fluoroaromatic precursors with isopropyl magnesium chloride–LiCl.

- Add paraformaldehyde to introduce the hydroxyl group.

- Solvent : THF or 2-methyltetrahydrofuran

- Temperature : -15°C to 10°C

- Yield : 75–80%

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| NaBH₄ Reduction | 85–92 | Moderate | High |

| LiAlH₄ Reduction | 90–95 | Low | Moderate |

| Catalytic Hydrogenation | 88–94 | High | High |

| Hydrolysis | 70–80 | Moderate | Low |

| Grignard Reaction | 75–80 | Low | Moderate |

Key Considerations

- Safety : LiAlH₄ requires anhydrous conditions and careful handling.

- Purity : Catalytic hydrogenation minimizes residual metal contaminants.

- Industrial Preference : Hydrogenation and NaBH₄ reduction are favored for large-scale synthesis due to reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-fluorobenzyl alcohol undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

Oxidation: 2,6-Dimethyl-4-fluorobenzaldehyde

Reduction: 2,6-Dimethyl-4-fluorotoluene

Substitution: Various substituted benzyl alcohol derivatives

Scientific Research Applications

2,6-Dimethyl-4-fluorobenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-fluorobenzyl alcohol depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various substitution and addition reactions. The presence of the fluorine atom and methyl groups influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on benzyl alcohol derivatives with halogen, hydroxyl, or alkoxy substituents, emphasizing substituent effects on molecular weight, physical properties, and applications.

Table 1: Key Properties of Structurally Related Benzyl Alcohols

Substituent Effects on Physical and Chemical Properties

Halogen Substituents

- Fluorine : Derivatives like 2,6-Difluoro-4-hydroxybenzyl alcohol exhibit moderate molecular weights (160.12 g/mol) and high melting points (160°C), likely due to hydrogen bonding from the hydroxyl group . Fluorine’s electronegativity enhances stability and influences solubility in polar solvents.

- Bromine : The 4-Bromo-2,6-difluorobenzyl alcohol (MW 223.02) has higher molecular weight due to bromine’s atomic mass, which may reduce solubility compared to fluorine analogs. Its storage at 2–8°C suggests sensitivity to degradation .

- Chlorine : 2,6-Dichlorobenzyl alcohol (MW 177.03) is used as an organic synthesis intermediate. Chlorine’s bulkiness compared to fluorine may lower reactivity in nucleophilic substitutions .

Hydroxyl and Alkoxy Groups

- The hydroxyl group in 2,6-Difluoro-4-hydroxybenzyl alcohol increases polarity, leading to higher boiling points (286°C) and solubility in aqueous systems. This contrasts with methoxy-substituted analogs (e.g., 2,3,5,6-Tetrafluoro-4-methoxybenzyl alcohol ), where the alkoxy group may enhance lipophilicity .

Biological Activity

2,6-Dimethyl-4-fluorobenzyl alcohol is an organic compound with a molecular formula of C10H13F and a CAS number of 773868-67-0. This compound has gained attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications in synthetic processes.

The compound features a benzyl alcohol structure with two methyl groups and a fluorine atom at specific positions on the aromatic ring. Its chemical structure can be represented as follows:

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticonvulsant Activity : A study evaluated the anticonvulsant effects of related compounds, suggesting potential neuroprotective properties. The compounds were tested against pentylenetetrazole-induced seizures in mice, showing significant latency and duration differences compared to control groups, indicating they may modulate neurotransmitter systems involved in seizure activity .

- Enzyme Interaction : The compound is utilized in studies involving enzyme-catalyzed reactions. It serves as a substrate for various enzymes, which can help elucidate the mechanisms of enzymatic activity and inhibition. This property is particularly valuable in drug development.

- Pharmaceutical Applications : As a precursor in the synthesis of pharmaceutical compounds, this compound may contribute to the development of new therapeutic agents. Its structural characteristics allow it to be modified into more complex molecules with desired biological effects.

Case Studies

- Anticonvulsant Study : In an experiment involving male albino mice, two dihydropyridine derivatives were assessed for their anticonvulsant properties. The study reported LD50 values for these derivatives, indicating significant protective effects against seizures when compared to standard treatments like nifedipine .

- Enzyme Inhibition Research : Another study focused on the inhibition of specific enzymes by analogs of this compound. The findings suggested that modifications to the alcohol group could enhance inhibitory potency against certain targets, providing insights into structure-activity relationships essential for drug design.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluorobenzyl Alcohol | Contains fluorine on benzene ring | Moderate antibacterial properties |

| 4-Fluorobenzyl Alcohol | Fluorine at para position | Anticancer activity reported |

| This compound | Two methyls and one fluorine | Anticonvulsant and enzyme inhibitor |

The mechanism through which this compound exerts its effects is not fully elucidated but may involve:

- Enzyme Modulation : Interaction with enzymes responsible for neurotransmitter metabolism could lead to altered levels of key neurotransmitters like GABA and glutamate.

- Receptor Binding : Potential binding to GABA receptors or other neuroreceptors may account for its anticonvulsant effects.

Q & A

What are the recommended synthetic routes for preparing 2,6-Dimethyl-4-fluorobenzyl alcohol with high purity?

Level: Basic

Answer:

Synthesis typically involves sequential alkylation and fluorination steps. A common approach is the Friedel-Crafts alkylation of fluorobenzene derivatives with methyl groups, followed by selective reduction of the carbonyl intermediate to yield the alcohol. For example, halogenation (e.g., bromine) at the 4-position can introduce functional groups for subsequent fluorination via nucleophilic aromatic substitution (NAS) . Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) is recommended, with purity verification by HPLC (>95% purity as per industrial standards) .

How can researchers optimize reaction conditions to minimize by-products during synthesis?

Level: Advanced

Answer:

By-product formation often arises from incomplete fluorination or over-alkylation. Optimization strategies include:

- Temperature control : NAS reactions require precise heating (e.g., 60–80°C) to avoid decomposition .

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluorination efficiency .

- Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates .

Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points .

What analytical techniques are most effective for characterizing this compound?

Level: Basic

Answer:

- NMR spectroscopy : H and C NMR (in deuterated DMSO or CDCl) confirm substituent positions and alcohol proton integration .

- FTIR : O-H stretch (~3300 cm) and C-F vibrations (~1200 cm) validate functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98% as per GLPBIO standards) .

How should researchers resolve discrepancies in spectral data (e.g., NMR or MS)?

Level: Advanced

Answer:

Contradictions in spectral data may arise from isotopic impurities or residual solvents. Solutions include:

- Deuterated solvent checks : Ensure solvents like CDCl do not overlap with target peaks .

- High-resolution MS : Confirm molecular ion ([M+H]) matches theoretical m/z (calc. for CHFO: 154.08) .

- Cross-validation : Compare data with structurally similar compounds (e.g., 2,6-Difluorobenzyl alcohol in ).

What storage conditions are critical for maintaining stability?

Level: Basic

Answer:

Store at 2–8°C in amber glass vials to prevent photodegradation. Desiccate to avoid moisture absorption, which can hydrolyze the alcohol to aldehydes . For long-term storage (>6 months), argon gas purging is recommended .

How does solubility in various solvents inform experimental design?

Level: Advanced

Answer:

Solubility profiles guide solvent selection for reactions and analyses:

- Polar solvents : Soluble in DMSO (10 mM stock solutions ), methanol, and ethanol.

- Nonpolar solvents : Limited solubility in hexane; use for crystallization.

Pre-screen solvents via turbidity tests to avoid precipitation during kinetic studies .

What safety precautions are essential during handling?

Level: Basic

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (irritation risks as per ).

- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

How can selective fluorination or methylation challenges be addressed?

Level: Advanced

Answer:

- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to block the alcohol during fluorination .

- Directed ortho-metalation : Employ lithium diisopropylamide (LDA) to direct methyl groups to the 2,6-positions .

Monitor selectivity via F NMR to confirm fluorination at the 4-position .

What strategies improve scalability while maintaining yield?

Level: Advanced

Answer:

- Continuous flow reactors : Enhance heat/mass transfer for fluorination steps .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Crystallization optimization : Adjust cooling rates to maximize yield without purity loss .

How do substituents influence reactivity in derivatization reactions?

Level: Advanced

Answer:

The electron-withdrawing fluorine at the 4-position deactivates the ring, directing electrophilic attacks to the methyl-substituted positions (2,6). Computational modeling (DFT) predicts charge distribution, aiding in designing sulfonation or acylation reactions . Experimental validation via Hammett plots can quantify substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.